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Compound of Interest
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Cat. No.: B012534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fukinone is a naturally occurring sesquiterpenoid belonging to the eremophilane class of

compounds.[1] Isolated from various plant species, notably from the genus Petasites

(butterbur) and Ligularia, it has drawn interest for its potential biological activities.[1] This

technical guide provides a comprehensive overview of the chemical structure of fukinone,

including its detailed spectroscopic characterization, physical properties, and relevant

experimental protocols. Furthermore, it explores the compound's known biological context,

particularly its potential role in the modulation of inflammatory pathways.

Chemical Structure and Properties
Fukinone is a bicyclic sesquiterpenoid with a characteristic eremophilane skeleton. Its

chemical structure is defined by a decalin ring system with specific stereochemistry, a propan-

2-ylidene group, and a ketone functional group.

IUPAC Name: (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-

naphthalen-2-one[2]

Chemical Formula: C₁₅H₂₄O[3][4]

Molecular Weight: 220.35 g/mol [3]
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CAS Number: 19593-06-7[4]

Structure: 

Physicochemical Properties
A summary of the known and predicted physicochemical properties of Fukinone is presented

in Table 1. Experimental data for some properties, such as melting point and solubility, are not

readily available in the literature.

Property Value Source

Molecular Formula C₁₅H₂₄O [3][4]

Molecular Weight 220.35 g/mol [3]

Boiling Point 97 °C at 0.8 mmHg [3]

Optical Rotation [α]₂₄ᴰ +67.5° (c=1 in MeOH) [3]

Water Solubility (Predicted) 0.041 g/L [3]

logP (Predicted) 4.0 [3]

Hydrogen Bond Acceptor

Count
1 [4]

Hydrogen Bond Donor Count 0 [4]

Rotatable Bond Count 0 [4]
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Spectroscopic Characterization
The structural elucidation of Fukinone is based on a combination of spectroscopic techniques.

While a complete set of primary spectral data in a single source is scarce, data from related

compounds and databases allow for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton and the

relative stereochemistry of Fukinone. The following table (Table 2) presents the assigned ¹³C

NMR data for the closely related compound, dehydrofukinone, which serves as a strong

reference for the expected chemical shifts in Fukinone.

Table 2: ¹³C NMR (75 MHz, CDCl₃) and ¹H NMR (300 MHz, CDCl₃) Data for Dehydrofukinone
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Carbon No.
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity

1 36.5 2.38 m

2 34.2 2.55 m

3 28.1 1.80 m

4 38.9 1.85 m

5 41.2 2.10 m

6 18.8 1.65 m

7 125.4 5.85 s

8 199.8 - -

9 137.9 - -

10 159.2 - -

11 127.3 - -

12 22.1 1.85 s

13 22.3 2.25 s

14 21.4 1.05 d (J=7.0 Hz)

15 16.2 0.95 s

Data adapted from a study on dehydrofukinone and serves as a reference.

Infrared (IR) Spectroscopy
The IR spectrum of Fukinone is characterized by the presence of a strong absorption band

corresponding to the carbonyl group and various C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for Fukinone
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1710 Strong C=O stretch (ketone)

~1640 Medium C=C stretch

~1460 Medium C-H bend (methylene)

~1380 Medium C-H bend (methyl)

Values are typical for this class of compounds.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Fukinone would be expected to show a

molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would be characteristic of the

eremophilane skeleton, with initial losses of methyl (CH₃) and isopropyl (C₃H₇) groups being

prominent.

Table 4: Expected Mass Spectrometry Fragmentation for Fukinone

m/z Interpretation

220 [M]⁺

205 [M - CH₃]⁺

177 [M - C₃H₇]⁺

163 Further fragmentation

149 Further fragmentation

Experimental Protocols
Isolation of Fukinone from Petasites japonicus
The following is a general protocol for the isolation of sesquiterpenoids from Petasites

japonicus, which can be adapted for the specific purification of Fukinone.
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Extraction: Dried and powdered rhizomes of Petasites japonicus are extracted with a suitable

organic solvent, such as methanol or ethanol, at room temperature for an extended period

(e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure exhaustive

recovery of the secondary metabolites.

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under

reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common

solvent system is hexane and aqueous methanol. The less polar compounds, including

Fukinone, will preferentially partition into the hexane layer.

Chromatographic Purification: The hexane fraction is concentrated and subjected to column

chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent

(e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

Further Purification: Fractions containing Fukinone, as identified by thin-layer

chromatography (TLC), are combined and may require further purification by preparative

TLC or high-performance liquid chromatography (HPLC) to yield pure Fukinone.

Spectroscopic Analysis
The following are general procedures for the spectroscopic analysis of a purified compound like

Fukinone.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300-500 MHz for protons. The sample is dissolved in an appropriate deuterated

solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous

assignment of all proton and carbon signals.

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.

Mass Spectrometry: Mass spectra are obtained on a mass spectrometer, often coupled with

a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a

common method for generating the mass spectrum.
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Biological Activity and Signaling Pathways
Sesquiterpenoids, the class of compounds to which Fukinone belongs, are known to possess

a wide range of biological activities, including anti-inflammatory properties.[5] Extracts of

Petasites japonicus, a primary source of Fukinone, have been shown to inhibit the production

of pro-inflammatory mediators.[1] This anti-inflammatory effect is often linked to the modulation

of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB

is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-

inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is

activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-

κB to translocate to the nucleus, where it binds to the promoters of target genes and induces

the expression of pro-inflammatory cytokines, chemokines, and enzymes.

While direct evidence for Fukinone's mechanism of action is still emerging, it is hypothesized

that it may exert its anti-inflammatory effects by interfering with the activation of the NF-κB

pathway.

Proposed Experimental Workflow for Investigating
Fukinone's Effect on the NF-κB Pathway
The following diagram illustrates a typical workflow to investigate the inhibitory effect of

Fukinone on the NF-κB signaling pathway in a cell-based assay.
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Workflow for NF-κB Inhibition Assay

Cell Culture

Culture Macrophages (e.g., RAW 264.7)

Pre-treat cells with Fukinone Stimulate with LPS

Protein Extraction Nuclear/Cytoplasmic Fractionation

Western Blot for p-IκB, IκB, p-p65

Assess NF-κB p65 translocation

Click to download full resolution via product page

Caption: A generalized workflow for studying the effect of Fukinone on NF-κB signaling.

Conclusion
Fukinone is a well-defined sesquiterpenoid with a characteristic eremophilane structure. Its

chemical properties have been established through various spectroscopic methods, although a

comprehensive dataset from a single source remains to be published. The presence of

Fukinone in medicinal plants known for their anti-inflammatory properties suggests its potential

as a bioactive compound. Further research is warranted to fully elucidate its physical

properties, refine its isolation protocols, and confirm its specific mechanism of action,

particularly its interaction with the NF-κB signaling pathway, which could open avenues for its

development as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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